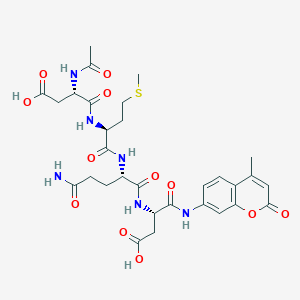

Ac-DMQD-AMC

Vue d'ensemble

Description

Ac-DMQD-AMC is a fluorogenic substrate for Caspase 3, also known as Apopain. Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is used extensively in research related to apoptosis, Alzheimer’s disease, and drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DMQD-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-DMQD-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The hydrolysis of the amide bond in the peptide releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Common Reagents and Conditions

Reagents: Caspase 3 enzyme, buffer solutions (e.g., phosphate-buffered saline).

Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the hydrolysis reaction is free AMC, which can be quantified by its fluorescence emission at 440-460 nm when excited at 360-380 nm .

Applications De Recherche Scientifique

Ac-DMQD-AMC is a peptide compound used in biochemical research and pharmaceutical applications . It is designed to release a fluorescent signal upon cleavage, making it suitable for monitoring enzyme activity .

Scientific Research Applications

This compound is widely utilized in various research areas:

- Biochemical Assays: this compound serves as a substrate in enzyme assays, particularly for proteases, allowing real-time monitoring of enzyme activity due to its ability to release a fluorescent signal upon cleavage .

- Drug Development: Researchers use this compound to study interactions between potential drug candidates and specific enzymes, aiding in the design of more effective therapeutics with targeted action .

- Cell Biology: In cell culture experiments, this compound helps in understanding cellular processes like apoptosis and signaling pathways by tracking enzyme activity related to these processes .

- Diagnostics: This compound can be employed in diagnostic tests to detect diseases by measuring enzyme levels, offering a non-invasive method for disease monitoring .

- Research on Neurodegenerative Diseases: this compound is used in studies investigating proteolytic enzymes involved in neurodegenerative conditions, helping to uncover mechanisms of disease progression and potential therapeutic targets .

Mécanisme D'action

Ac-DMQD-AMC exerts its effects by serving as a substrate for Caspase 3. Upon cleavage by Caspase 3, the compound releases AMC, which fluoresces and can be measured. This fluorescence indicates the activity of Caspase 3, providing insights into apoptotic processes. Caspase 3 is activated by upstream caspases (e.g., Caspases 8, 9, and 10) and subsequently activates downstream caspases (e.g., Caspases 6 and 7), leading to the execution phase of apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-DEVD-AMC: Another fluorogenic substrate for Caspase 3, but less specific compared to Ac-DMQD-AMC.

Ac-YVAD-AMC: A substrate for Caspase 1, used in studies of inflammation and pyroptosis.

Uniqueness

This compound is unique due to its high specificity for Caspase 3, making it a valuable tool in apoptosis research. Its ability to release a fluorescent signal upon cleavage allows for easy and accurate measurement of Caspase 3 activity .

Propriétés

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJTAOSTJMQCI-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.